7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Furimazine derivatives have been designed and synthesized for extension of the bioluminescence substrates .
Biochemical Pathways
Furimazine derivatives have been used in the context of bioluminescence, which involves a variety of biochemical reactions .
Pharmacokinetics
Furimazine derivatives have shown reasonable bioluminescence properties for in vitro and in vivo biological evaluations .
Result of Action
Furimazine derivatives have been used to extend the substrates of bioluminescence, potentially leading to broader applications of nanoluciferase bioluminescence techniques .
Action Environment
The synthesis of similar compounds has been carried out under mild synthetic conditions supported by microwave radiation .
Activité Biologique
The compound 7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a novel small molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.481 g/mol
- Purity : Typically ≥ 95% .
The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific receptor tyrosine kinases (RTKs). Key targets include:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
The compound acts by inhibiting these receptors' activities, which are crucial in processes like angiogenesis and cell proliferation. Additionally, it interferes with microtubule dynamics by inhibiting tubulin assembly, similar to the action of other known anti-cancer agents like combretastatin A-4 .
Antitumor Effects
Research indicates that the compound effectively inhibits tumor growth by disrupting angiogenesis and cell proliferation pathways. The inhibition of VEGFR-2 and PDGFR-β leads to reduced blood vessel formation in tumors, which is critical for tumor survival and growth.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 .
Pharmacokinetics
The pharmacokinetic profile of the compound shows promising characteristics:
- Solubility : Enhanced solubility when formulated as an HCl salt.
- Bioavailability : High oral bioavailability observed in animal models.
Study on Angiogenesis Inhibition
A study evaluated the effects of this compound on angiogenesis in a xenograft model. The results indicated a significant reduction in tumor size and vascular density compared to control groups. The mechanism was linked to decreased phosphorylation of downstream signaling molecules involved in angiogenesis.
Parameter | Control Group | Treatment Group |
---|---|---|
Tumor Size (mm²) | 150 ± 20 | 75 ± 15 |
Vascular Density (vessels/mm²) | 10 ± 2 | 4 ± 1 |
Toxicology Assessment
Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal adverse effects on normal tissues. The maximum tolerated dose was determined to be around 100 mg/kg in preclinical models without significant toxicity observed .
Propriétés
IUPAC Name |
7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-23-19-16(20(27)24(2)21(23)28)11-17(18(26)22-12-15-9-6-10-29-15)25(19)13-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCIFSXYOVEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CO4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.